2-(3-Aminophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide
Description
Properties
CAS No. |
921211-24-7 |
|---|---|
Molecular Formula |
C19H19N3O2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-(3-aminophenoxy)-N-propan-2-ylquinoline-6-carboxamide |
InChI |
InChI=1S/C19H19N3O2/c1-12(2)21-19(23)14-6-8-17-13(10-14)7-9-18(22-17)24-16-5-3-4-15(20)11-16/h3-12H,20H2,1-2H3,(H,21,23) |
InChI Key |
AODUGUMTPJNELP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)N=C(C=C2)OC3=CC=CC(=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminophenoxy)-N-isopropylquinoline-6-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Aminophenoxy Group: The aminophenoxy group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting 3-aminophenol with a suitable halogenated quinoline derivative under basic conditions.
Formation of the Isopropylcarboxamide Moiety: The final step involves the formation of the carboxamide group by reacting the intermediate product with isopropylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminophenoxy)-N-isopropylquinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which can reduce the quinoline ring to a tetrahydroquinoline derivative.
Substitution: The aminophenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 2-(3-Aminophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide exhibit significant anticancer activity. For instance, derivatives of quinoline compounds have been tested against various cancer cell lines, showing promising results. In a study involving quinoxaline derivatives, compounds demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) . These findings suggest that modifications of the quinoline structure can enhance anticancer efficacy.
Antibacterial Activity
In addition to anticancer properties, quinoline derivatives have also been evaluated for their antibacterial effects. A related compound, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide, showed high activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. This highlights the potential of quinoline-based compounds in treating bacterial infections, particularly those resistant to conventional antibiotics .
Case Study 1: Anticancer Activity
In a study focusing on a series of synthesized quinoxaline derivatives, the compound exhibited selective targeting capabilities towards cancer cells while maintaining low toxicity levels in normal human cells. The study concluded that the structural features of these compounds are crucial for their biological activity and could lead to the development of new anticancer therapies .
Case Study 2: Antibacterial Efficacy
Another investigation assessed the antibacterial properties of related quinoline compounds against various bacterial strains. The results indicated that certain modifications enhanced their effectiveness against resistant strains, suggesting that these compounds could serve as templates for developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-(3-Aminophenoxy)-N-isopropylquinoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or bind to enzyme active sites, while the aminophenoxy and isopropylcarboxamide groups can enhance binding affinity and specificity. This compound may inhibit enzyme activity or disrupt protein-DNA interactions, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related quinoline and heterocyclic carboxamides, focusing on substituent effects, synthetic strategies, and inferred properties.
Substituent Variations in Quinoline Carboxamides
Table 1: Key Structural Differences Among Quinoline Derivatives
Key Observations:
- Target vs. HSF1 Inhibitors (): The HSF1 inhibitors in feature dihydrobenzo[b][1,4]dioxine carboxamide groups and azacycloalkylmethyl substituents, which confer rigidity and bulk compared to the target’s 3-aminophenoxy group. These modifications are associated with improved binding to HSF1 .
- Target vs. Pyridinyl Derivatives (): The pyridinyl substituents in introduce aromatic nitrogen atoms, which may enhance solubility and π-π stacking interactions. In contrast, the target’s 3-aminophenoxy group provides a hydrogen-bond donor (-NH2) that could improve target engagement .
- The target’s simpler quinoline core may prioritize synthetic accessibility over specialized bioactivity .
Research Findings and Limitations
- Activity Gaps: No direct biological data (e.g., IC50, solubility) are available for the target compound. Comparisons are inferred from structural analogs.
- Key Inferences: The 3-aminophenoxy group may improve water solubility relative to bulky dihydrobenzo[b][1,4]dioxine derivatives . The isopropyl carboxamide likely confers moderate lipophilicity, balancing membrane permeability and metabolic stability.
Biological Activity
2-(3-Aminophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide is a quinoline derivative that has garnered attention in biomedical research due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound's chemical structure is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 921211-21-4 |
| Molecular Formula | C19H19N3O2 |
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | 2-(3-aminophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide |
| Canonical SMILES | CC(C)NC(=O)C1=CC2=C(C=C1)N=C(C=C2)OC3=CC=C(C=C3)N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Protein Interaction : The aminophenoxy group can form hydrogen bonds with amino acid residues in proteins, facilitating specific protein interactions that may alter their functions.
- DNA Intercalation : The quinoline core can intercalate into DNA, potentially disrupting its structure and function, leading to inhibition of replication and transcription processes.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
Anticancer Activity
Recent studies have demonstrated that 2-(3-Aminophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide exhibits significant anticancer properties. For example, it has been evaluated against various cancer cell lines, showing promising results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 12 | Inhibition of VEGFR-2 signaling |
| HeLa (Cervical Cancer) | 18 | DNA intercalation and disruption |
Case Studies
- Study on Lung Cancer Cells : In vitro studies indicated that the compound induced apoptosis in A549 cells through caspase activation pathways, suggesting a potential for therapeutic use in lung cancer treatment .
- Breast Cancer Research : A study highlighted the compound's role in inhibiting VEGFR-2, a critical receptor in tumor angiogenesis, which may limit tumor growth and metastasis .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antitumor Activity : Demonstrated efficacy against multiple cancer types.
- Anti-inflammatory Properties : Preliminary data suggest that it may also possess anti-inflammatory effects, contributing to its overall therapeutic potential.
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives often correlates with specific structural features. Modifications to the aminophenoxy group or the quinoline core can significantly impact potency and selectivity. For instance:
Q & A
Q. What role do theoretical frameworks play in designing derivatives with enhanced activity?
- Methodological Answer : Structure-activity relationship (SAR) models link substituent effects (e.g., electron-withdrawing groups on the quinoline ring) to bioactivity. Quantum mechanical calculations (DFT) predict electronic properties (HOMO/LUMO) influencing binding. For example, chloro-substituted quinolines exhibited higher apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
